Cas no 2228583-89-7 (tert-butyl 4-(aminooxy)methyl-3-methylpiperidine-1-carboxylate)

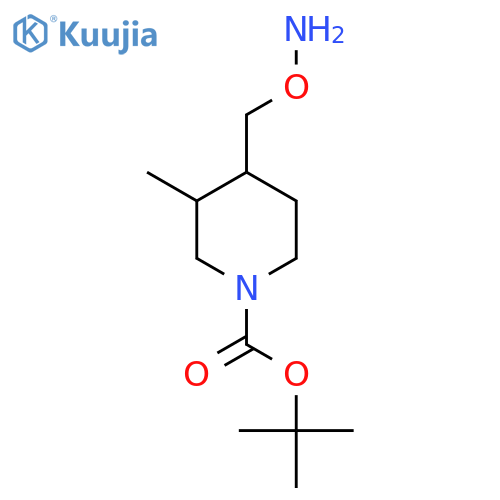

2228583-89-7 structure

商品名:tert-butyl 4-(aminooxy)methyl-3-methylpiperidine-1-carboxylate

tert-butyl 4-(aminooxy)methyl-3-methylpiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 4-(aminooxy)methyl-3-methylpiperidine-1-carboxylate

- 2228583-89-7

- EN300-1903983

- tert-butyl 4-[(aminooxy)methyl]-3-methylpiperidine-1-carboxylate

-

- インチ: 1S/C12H24N2O3/c1-9-7-14(6-5-10(9)8-16-13)11(15)17-12(2,3)4/h9-10H,5-8,13H2,1-4H3

- InChIKey: IXCSPIUMPNOJRZ-UHFFFAOYSA-N

- ほほえんだ: O(CC1CCN(C(=O)OC(C)(C)C)CC1C)N

計算された属性

- せいみつぶんしりょう: 244.17869263g/mol

- どういたいしつりょう: 244.17869263g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 263

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

tert-butyl 4-(aminooxy)methyl-3-methylpiperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1903983-0.05g |

tert-butyl 4-[(aminooxy)methyl]-3-methylpiperidine-1-carboxylate |

2228583-89-7 | 0.05g |

$1261.0 | 2023-09-18 | ||

| Enamine | EN300-1903983-5g |

tert-butyl 4-[(aminooxy)methyl]-3-methylpiperidine-1-carboxylate |

2228583-89-7 | 5g |

$4349.0 | 2023-09-18 | ||

| Enamine | EN300-1903983-5.0g |

tert-butyl 4-[(aminooxy)methyl]-3-methylpiperidine-1-carboxylate |

2228583-89-7 | 5g |

$4349.0 | 2023-06-02 | ||

| Enamine | EN300-1903983-10.0g |

tert-butyl 4-[(aminooxy)methyl]-3-methylpiperidine-1-carboxylate |

2228583-89-7 | 10g |

$6450.0 | 2023-06-02 | ||

| Enamine | EN300-1903983-2.5g |

tert-butyl 4-[(aminooxy)methyl]-3-methylpiperidine-1-carboxylate |

2228583-89-7 | 2.5g |

$2940.0 | 2023-09-18 | ||

| Enamine | EN300-1903983-0.1g |

tert-butyl 4-[(aminooxy)methyl]-3-methylpiperidine-1-carboxylate |

2228583-89-7 | 0.1g |

$1320.0 | 2023-09-18 | ||

| Enamine | EN300-1903983-0.25g |

tert-butyl 4-[(aminooxy)methyl]-3-methylpiperidine-1-carboxylate |

2228583-89-7 | 0.25g |

$1381.0 | 2023-09-18 | ||

| Enamine | EN300-1903983-10g |

tert-butyl 4-[(aminooxy)methyl]-3-methylpiperidine-1-carboxylate |

2228583-89-7 | 10g |

$6450.0 | 2023-09-18 | ||

| Enamine | EN300-1903983-0.5g |

tert-butyl 4-[(aminooxy)methyl]-3-methylpiperidine-1-carboxylate |

2228583-89-7 | 0.5g |

$1440.0 | 2023-09-18 | ||

| Enamine | EN300-1903983-1.0g |

tert-butyl 4-[(aminooxy)methyl]-3-methylpiperidine-1-carboxylate |

2228583-89-7 | 1g |

$1500.0 | 2023-06-02 |

tert-butyl 4-(aminooxy)methyl-3-methylpiperidine-1-carboxylate 関連文献

-

1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

2228583-89-7 (tert-butyl 4-(aminooxy)methyl-3-methylpiperidine-1-carboxylate) 関連製品

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 61389-26-2(Lignoceric Acid-d4)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量